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Dbco-peg5-dbco

Cat. No.: B1192463
M. Wt: 855.0 g/mol
InChI Key: SKXBZFNMPUFHFH-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Copper-Free Click Chemistry

The concept of "click chemistry," introduced by K. Barry Sharpless and colleagues in the early 2000s, emphasizes efficient, reliable, and modular synthetic transformations. wikipedia.orgbiochempeg.com A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. wikipedia.orgnobelprize.org While highly efficient, the cytotoxicity of copper ions limits the application of CuAAC in living biological systems. nih.govwikipedia.orgnobelprize.orgwikipedia.orgthieme-connect.de

This limitation spurred the development of copper-free click chemistry, a bioorthogonal variant that avoids the need for a metal catalyst. nih.govbiochempeg.comwikipedia.orgsigmaaldrich.com Early work by Wittig in 1961 demonstrated the reaction between cyclooctyne (B158145) and phenyl azide (B81097), highlighting the reactivity of strained alkynes. sigmaaldrich.com Building upon this, Carolyn R. Bertozzi and her group pioneered the use of strained cyclooctynes to achieve rapid cycloaddition with azides in a catalyst-free manner, paving the way for in vivo bioorthogonal labeling. wikipedia.orgnobelprize.orgwikipedia.orgthieme-connect.de This development was a significant step, recognized by the Nobel Prize in Chemistry in 2022, which was jointly awarded to Carolyn R. Bertozzi, Morten P. Meldal, and Karl Barry Sharpless for their work on click chemistry and bioorthogonal chemistry. wikipedia.orgnobelprize.org

Significance of Dibenzocyclooctyne (DBCO) Moieties in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Reactions

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a cornerstone of copper-free click chemistry. interchim.frthieme-connect.demagtech.com.cn This reaction relies on the inherent ring strain of cyclic alkynes, such as cyclooctynes, to overcome the activation energy barrier for the reaction with azides, eliminating the need for a catalyst like copper. thieme-connect.desigmaaldrich.commagtech.com.cn The release of this ring strain provides the driving force for the cycloaddition, leading to the formation of a stable triazole product. sigmaaldrich.com

Dibenzocyclooctyne (DBCO), also known as ADIBO or DIBAC, is a widely used strained cyclooctyne derivative in SPAAC reactions. interchim.fraatbio.com DBCO moieties are thermally stable and exhibit high specificity towards azide groups, reacting efficiently under mild buffer conditions without interfering with other functional groups commonly found in biological samples, such as amines, thiols, and hydroxyls. interchim.fraatbio.combiochempeg.comconju-probe.com This high chemoselectivity and biocompatibility make DBCO-containing reagents particularly valuable for labeling biomolecules and performing conjugations in complex biological environments, including within living cells and organisms. interchim.fraatbio.comwikipedia.org The fusion of aryl rings to the cyclooctyne core in DBCO increases its reactivity compared to simpler cyclooctynes. wikipedia.orgmagtech.com.cn

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Enhancing Bioconjugation Efficacy and Biocompatibility

Polyethylene glycol (PEG) linkers are versatile components in bioconjugation and drug delivery applications. axispharm.comchempep.com They are synthetic polymers composed of repeating ethylene (B1197577) oxide units, which impart several beneficial properties to conjugated molecules. chempep.com

Key advantages of incorporating PEG linkers include:

Improved Solubility: PEG is highly soluble in aqueous solutions, which can significantly enhance the solubility of hydrophobic molecules or conjugates in biological media. interchim.fraxispharm.comchempep.comcreative-biolabs.com

Enhanced Stability: PEGylation can protect conjugated molecules from degradation by enzymes and reduce aggregation. aatbio.comchempep.comcreative-biolabs.com

Reduced Immunogenicity: PEG can create a hydration shell around the conjugated molecule, reducing recognition by the immune system and potentially prolonging circulation time in vivo. axispharm.comchempep.comcreative-biolabs.com

Increased Bioavailability: Improved solubility and reduced immunogenicity can lead to better distribution and reduced clearance in biological systems. axispharm.com

Reduced Steric Hindrance: The flexible chain structure of PEG provides a spacer arm that can minimize steric hindrance between the conjugated entities and the reactive groups, improving conjugation efficiency and the accessibility of the conjugated molecule to its target. aatbio.comconju-probe.comresearchgate.net

Controllable Molecular Spacing: PEG linkers offer a flexible way to connect different molecular entities with controllable spacing.

PEG linkers have evolved from simple linear chains to more complex architectures, including homobifunctional, heterobifunctional, cleavable, and branched designs, tailored for specific applications. chempep.combroadpharm.com

Overview of Dbco-peg5-dbco as a Homobifunctional Bioorthogonal Reagent

This compound is a specific example of a PEGylated DBCO reagent. It is a homobifunctional linker, meaning it contains two identical reactive groups – in this case, two DBCO moieties – at either end of a PEG chain. conju-probe.comcd-bioparticles.netaxispharm.com The "PEG5" indicates that the polyethylene glycol linker consists of five ethylene glycol repeating units.

This molecular architecture makes this compound a valuable tool for various bioconjugation strategies, particularly those involving copper-free click chemistry. conju-probe.comcd-bioparticles.netbroadpharm.commedchemexpress.commedchemexpress.commedchemexpress.com As a homobifunctional reagent with two DBCO groups, it is designed to react with two azide-containing molecules or biomolecules. conju-probe.com This enables the cross-linking or dimerization of azide-functionalized species through efficient and biocompatible SPAAC reactions. conju-probe.com The PEG5 spacer contributes its inherent advantages, such as increased solubility, reduced aggregation, and minimized steric hindrance, facilitating the click reaction in aqueous and biological environments. aatbio.comconju-probe.combroadpharm.com

This compound has found applications in various research areas, including the synthesis of PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs), and for surface modification and the creation of complex molecular assemblies. broadpharm.commedchemexpress.commedchemexpress.commedchemexpress.comtargetmol.comchemimpex.com Studies have shown that the presence of a PEG linker in DBCO conjugates can enhance reaction rates in SPAAC reactions, likely due to reduced steric hindrance. researchgate.netrsc.org

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₅₀H₅₄N₄O₉ medchemexpress.com
Molecular Weight854.99 g/mol medchemexpress.com
CAS Number2363130-04-3 broadpharm.commedchemexpress.com
ReactivityReacts with Azides via SPAAC conju-probe.combroadpharm.commedchemexpress.com
Functional GroupsTwo Dibenzocyclooctyne (DBCO) moieties conju-probe.comcd-bioparticles.netaxispharm.com
Linker TypePolyethylene Glycol (PEG5) conju-probe.comcd-bioparticles.netaxispharm.com
Linker Length5 ethylene glycol units axispharm.com
NatureHomobifunctional, Hydrophilic conju-probe.comcd-bioparticles.netaxispharm.com
Catalyst RequiredNo (Copper-free click chemistry) conju-probe.comcd-bioparticles.netbroadpharm.com
Product of ReactionStable Triazole linkage with Azides aatbio.comcd-bioparticles.netbroadpharm.com
SolubilitySoluble in DMSO, DMF, DCM (example) broadpharm.com
Storage Condition-20°C broadpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C50H54N4O9 B1192463 Dbco-peg5-dbco

Properties

Molecular Formula

C50H54N4O9

Molecular Weight

855.0 g/mol

IUPAC Name

N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]-3-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanamide

InChI

InChI=1S/C50H54N4O9/c55-47(51-25-21-49(57)53-37-43-13-3-1-9-39(43)17-19-41-11-5-7-15-45(41)53)23-27-59-29-31-61-33-35-63-36-34-62-32-30-60-28-24-48(56)52-26-22-50(58)54-38-44-14-4-2-10-40(44)18-20-42-12-6-8-16-46(42)54/h1-16H,21-38H2,(H,51,55)(H,52,56)

InChI Key

SKXBZFNMPUFHFH-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

DBCO-PEG5-DBCO

Origin of Product

United States

Mechanistic Principles and Reaction Kinetics of Dbco Peg5 Dbco

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Mechanism with Dbco-peg5-dbco

The core reactivity of this compound lies in the strain-promoted alkyne-azide cycloaddition (SPAAC), also known as copper-free click chemistry interchim.frbiochempeg.com. This reaction involves the [3+2] cycloaddition between a strained cyclooctyne (B158145), such as the DBCO groups present in this compound, and an azide (B81097). The inherent ring strain within the cyclooctyne moiety lowers the activation energy required for the cycloaddition, allowing the reaction to proceed efficiently under mild conditions, typically at room temperature and in aqueous buffers, without the need for a cytotoxic copper catalyst interchim.frbiochempeg.comnih.govbiochempeg.comnih.gov. The reaction results in the formation of a stable triazole ring, covalently linking the two reaction partners interchim.frbroadpharm.comaatbio.com.

Unlike the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC does not require a metal catalyst, making it particularly suitable for applications involving sensitive biomolecules or in living systems where copper toxicity is a concern biochempeg.combiochempeg.combldpharm.com. The reaction between DBCO and azides is highly specific, reacting exclusively with each other even in the presence of other functional groups commonly found in biological samples, such as amines, thiols, and carboxyls biochempeg.combroadpharm.comaatbio.comwur.nlconju-probe.cominterchim.fr.

Factors Influencing SPAAC Reaction Kinetics with this compound

The kinetics of the SPAAC reaction involving DBCO compounds, including this compound, can be influenced by several factors. Understanding these factors is crucial for optimizing conjugation efficiency in various applications.

Impact of Buffer Systems and pH on Reaction Rates

The choice of buffer and pH can significantly impact SPAAC reaction rates. Studies have shown that reaction rates can vary depending on the buffer system used. For instance, HEPES buffer (pH 7) has been reported to yield higher rate constants compared to PBS (pH 7) in SPAAC reactions involving sulfo DBCO-amine and model azides researchgate.netrsc.org. Reactions in cell culture media like DMEM were also found to be faster than in RPMI researchgate.netrsc.org. Generally, higher pH values tend to increase reaction rates, although exceptions exist depending on the specific buffer system researchgate.netrsc.org. For conjugations involving primary amines and NHS esters, a pH range of 7-9 is commonly employed to balance reaction efficiency and minimize hydrolysis of the activated ester nih.gov.

Table 1: Effect of Buffer and pH on SPAAC Reaction Rates (Illustrative based on related DBCO studies)

Buffer SystempHRelative Rate Constant (Arbitrary Units)Reference
PBS7Lower researchgate.netrsc.org
HEPES7Higher researchgate.netrsc.org
DMEM-Faster than RPMI researchgate.netrsc.org
RPMI-Slower than DMEM researchgate.netrsc.org
General (Higher)>7Increased (Generally) researchgate.netrsc.org

Note: Data is illustrative and based on studies with related DBCO compounds and model azides. Specific rates for this compound may vary.

Temperature Effects on SPAAC Efficiency

Temperature also plays a role in SPAAC reaction kinetics. While SPAAC reactions can occur efficiently at room temperature, higher temperatures can generally accelerate reaction rates interchim.frbiochempeg.comwur.nl. For example, reactions at 30°C and 37°C showed significantly higher efficiencies compared to 25°C in one study involving DBCO-Cy3 and azido-riboSAM mdpi.com. Some DBCO reactions may require elevated temperatures (e.g., 50°C) for completion, although this can depend on the specific azide and cyclooctyne involved nih.gov. However, it's important to consider that elevated temperatures might also increase the risk of unwanted side reactions or affect the stability of biomolecules wur.nl. Reactions are often incubated overnight at 4°C or for shorter periods (e.g., 2 hours) at room temperature broadpharm.comthermofisher.com.

Influence of Steric Hindrance on Reaction Progress

Steric hindrance can impact the efficiency of SPAAC reactions. The bulky nature of the DBCO group can potentially decrease reactivity by interfering with the azide in the transition state nih.gov. When DBCO is attached to larger molecules, such as nanoparticles or antibodies, steric hindrance can reduce the accessibility of the DBCO group to the azide, leading to slower kinetics wur.nlresearchgate.netacs.org. The proximity of the DBCO group to surrounding structures can impede its reaction researchgate.net.

Role of PEG Spacer Length and Hydrophilicity in Reaction Kinetics

The PEG spacer in this compound plays a crucial role in its properties and reactivity. PEG linkers are known to enhance the solubility of compounds in aqueous media and can help minimize aggregation aatbio.comconju-probe.com. The hydrophilic nature of the PEG spacer in this compound contributes to its water solubility, which is advantageous for reactions in biological environments biochempeg.comconju-probe.com. Additionally, the PEG spacer provides flexibility and increases the distance between the reactive DBCO group and the molecule it is attached to, which can help reduce steric hindrance and improve reaction rates, particularly when conjugating to large biomolecules aatbio.comconju-probe.comresearchgate.net. Studies have shown that the presence of a PEG linker can notably enhance SPAAC reaction rates rsc.orgresearchgate.net.

Bioorthogonality and Chemoselectivity in Complex Biological Milieus

A key advantage of SPAAC chemistry with DBCO compounds like this compound is its bioorthogonality and high chemoselectivity, making it suitable for applications in complex biological systems biochempeg.comaatbio.comconju-probe.cominterchim.fr. Bioorthogonal reactions are those that can occur within living systems without interfering with native biochemical processes biochempeg.com. The DBCO-azide reaction is highly specific; azides react exclusively with DBCO even in the presence of abundant functional groups found in biological samples, such as amines, thiols, and carboxyls biochempeg.combroadpharm.comaatbio.comwur.nlconju-probe.cominterchim.fr. This selectivity ensures that the conjugation occurs specifically between the azide and DBCO-modified molecules without unwanted side reactions with endogenous biomolecules. This allows for precise and controlled labeling and conjugation in complex biological milieus, including within cultured cells and in vivo biochempeg.comsurfacesciencewestern.com.

Synthetic Strategies and Characterization Methodologies for Dbco Peg5 Dbco Derivatives

General Synthetic Routes for Dbco-peg5-dbco and its Precursors

The synthesis of this compound typically involves the preparation of the dibenzocyclooctyne (DBCO) moiety and its subsequent coupling to a PEG5 linker. General synthetic routes for DBCO-PEG linkers often involve the reaction of a pre-functionalized PEG chain with a reactive DBCO derivative. For instance, amino-terminated PEG chains can be reacted with activated DBCO compounds such as DBCO-NHS ester or DBCO-acid in the presence of coupling agents mdpi.comscbt.comfishersci.ca.

While a specific step-by-step synthesis for this compound was not extensively detailed in the search results, the general principles for creating bifunctional DBCO-PEG linkers involve attaching DBCO groups to both termini of a PEG chain. This can be achieved by reacting a symmetrically difunctionalized PEG (e.g., amino-terminated PEG5) with a DBCO derivative containing a complementary reactive group (e.g., DBCO-NHS ester) mdpi.com. Alternatively, a pre-synthesized bifunctional linker with protected functional groups could be reacted with the DBCO moiety, followed by deprotection and attachment to PEG5.

Conjugation Strategies Employing this compound for Biomolecular Functionalization

This compound serves primarily as a crosslinker, enabling the conjugation of two molecules containing compatible functional groups. The most prominent strategy involves its reaction with azide-functionalized substrates via copper-free click chemistry.

Reaction with Amine-Containing Biomolecules via Activated Esters

While this compound itself is designed to react with azides, DBCO-containing activated esters, such as DBCO-PEG-NHS esters, are commonly used to functionalize amine-containing biomolecules (e.g., proteins, antibodies) with a DBCO handle macsenlab.comfishersci.cafishersci.ficenmed.comcenmed.comereztech.comnih.govfishersci.dkfishersci.be. This reaction occurs efficiently with primary amines at neutral to slightly basic pH (pH 7-9), forming a stable amide bond fishersci.cafishersci.ficenmed.com. This process introduces a DBCO group onto the biomolecule, making it amenable to subsequent click chemistry reactions. A bifunctional linker like this compound could then be used to bridge this DBCO-functionalized biomolecule with another molecule presenting an azide (B81097) group, although the primary reactivity of this compound lies in directly reacting with azide-functionalized substrates.

Direct Conjugation with Azide-Functionalized Substrates

The primary application of this compound is the direct conjugation with azide-functionalized substrates through the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction ontosight.ainih.govfishersci.dkciteab.combioglyco.comamericanelements.comnih.gov. This reaction is bioorthogonal, meaning it occurs efficiently and selectively under mild physiological conditions (aqueous buffers, room temperature) without the need for a cytotoxic copper catalyst, making it suitable for bioconjugation fishersci.cafishersci.cacenmed.comereztech.comnih.govbioglyco.comamericanelements.comnih.govwikipedia.orguni.lunih.govamericanelements.comcenmed.com.

This compound, possessing two DBCO groups, can react with two molecules containing azide functionalities, effectively acting as a crosslinker to form stable triazole linkages ontosight.ainih.govfishersci.dkciteab.combioglyco.comamericanelements.comnih.gov. The reaction typically involves mixing the this compound with the azide-functionalized substrates in a suitable buffer (e.g., PBS) and incubating for several hours to overnight cenmed.comereztech.comnih.govwikipedia.orgnih.gov. The reaction efficiency can be influenced by factors such as reagent concentrations, temperature, and buffer composition cenmed.comereztech.comwikipedia.orgamericanelements.com. The presence of the PEG5 spacer enhances the water solubility of the linker and the resulting conjugate, minimizing aggregation and reducing steric hindrance during the reaction fishersci.cafishersci.ficenmed.comfishersci.dkciteab.com.

Purification Techniques for this compound Conjugates

Purification of biomolecular conjugates formed using this compound is crucial to remove unreacted linker, excess reagents, and other by-products.

Size Exclusion Chromatography for Excess Reagent Removal

Size exclusion chromatography (SEC), also known as gel filtration chromatography, is a widely used and effective technique for purifying this compound conjugates fishersci.dkwikipedia.orgnih.govcd-bioparticles.netcenmed.comcenmed.com. SEC separates molecules based on their hydrodynamic size. Conjugates, being larger than the unreacted this compound linker and other small molecule reagents, elute earlier from the SEC column, allowing for their separation and collection fishersci.dknih.govcd-bioparticles.netcenmed.comcenmed.com. This method is particularly efficient for removing smaller molecules like the unreacted linker and hydrolysis products from larger biomolecule conjugates cd-bioparticles.net. Other techniques like dialysis and ultrafiltration can also be employed for buffer exchange and removal of smaller molecules wikipedia.orgnih.govcd-bioparticles.net.

Advanced Spectroscopic and Chromatographic Characterization of this compound Conjugates

Characterization of this compound and its conjugates is essential to confirm successful synthesis, determine purity, and assess the degree of functionalization.

Spectroscopic methods provide valuable information about the presence and environment of the DBCO moiety and the formation of the triazole linkage. UV-Vis spectroscopy is commonly used to monitor the progress of the SPAAC reaction and quantify DBCO incorporation, as DBCO exhibits a characteristic absorbance band around 310 nm cenmed.comereztech.comnih.govnih.govlabsolu.cafishersci.fi. The decrease in absorbance at this wavelength indicates the consumption of the DBCO group during the click reaction cenmed.comnih.gov. The formation of the triazole product can also be monitored by UV-Vis spectroscopy, with characteristic absorption peaks typically appearing between 310-340 nm, depending on the specific structure nih.gov.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is a powerful tool for confirming the structure and purity of synthetic intermediates and the final this compound linker fishersci.cathegoodscentscompany.com. Characteristic peaks corresponding to the protons and carbons of the DBCO moiety and the PEG linker can be identified and integrated to assess the success of the synthesis and the integrity of the molecule.

Mass spectrometry (MS), including techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS, is used to determine the molecular weight of this compound and its conjugates fishersci.cafishersci.becenmed.comcenmed.comfishersci.fithegoodscentscompany.com. This is crucial for verifying the identity of the synthesized linker and confirming the successful conjugation to biomolecules by observing the expected increase in mass fishersci.becenmed.comcenmed.comfishersci.fi. MALDI-TOF MS can also provide information on the distribution of conjugated species, particularly when multiple functional groups on a biomolecule are targeted fishersci.becenmed.com.

Chromatographic techniques are indispensable for assessing the purity of this compound and its conjugates and for separating reaction mixtures. High-Performance Liquid Chromatography (HPLC), including SEC-HPLC and Reverse-Phase HPLC (RP-HPLC), is widely used macsenlab.comereztech.comcenmed.comcenmed.comfishersci.fi. SEC-HPLC can be used to monitor the conjugation reaction and purify the larger conjugate from smaller unreacted molecules cenmed.comcenmed.com. RP-HPLC is useful for analyzing the purity of the synthetic linker and potentially separating different conjugated species based on their hydrophobicity macsenlab.comereztech.comfishersci.fi.

Mass Spectrometry (e.g., MALDI-TOF) for Conjugation Confirmation

Mass spectrometry (MS), particularly techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS), is a powerful tool for confirming the successful conjugation of this compound to azide-containing molecules. synhet.commdpi.comrsc.orgnih.govmdpi.comuni-muenchen.desci-hub.senih.govresearchgate.net By measuring the mass-to-charge ratio (m/z) of the reactants and the product, researchers can determine if the expected mass increase corresponding to the addition of the this compound or a derivative has occurred.

MALDI-TOF MS is frequently employed for the analysis of larger molecules, including peptides, proteins, and polymers conjugated with PEGylated linkers like this compound. mdpi.comrsc.orgnih.govuni-muenchen.desci-hub.seiris-biotech.de The technique involves embedding the sample in a matrix, which is then ionized by a laser pulse. The ions are accelerated, and their time of flight to a detector is measured, which is proportional to their m/z ratio.

In the context of this compound derivatives, MALDI-TOF MS can reveal characteristic peaks corresponding to the unconjugated starting materials and the newly formed conjugate. A shift to a higher molecular weight in the mass spectrum of the reaction mixture compared to the starting azide-functionalized molecule indicates successful conjugation. The observed mass increase should match the molecular weight of the this compound moiety or the specific derivative incorporated.

For example, studies involving the conjugation of proteins with DBCO-PEG5 linkers have utilized MALDI-TOF MS to demonstrate successful incorporation. Analysis of the spectra showed a shift towards higher molecular weights as the molar ratio of the DBCO-PEG5 linker to the protein increased, suggesting the attachment of multiple linker molecules. mdpi.comnih.gov The molecular weight difference between observed peaks in some cases corresponded to the molecular weight of the DBCO-PEG5 linker, indicating the presence of protein species with varying numbers of conjugated linkers. nih.gov

ESI-MS is another valuable MS technique, often coupled with liquid chromatography (LC-ESI-MS), which can provide high-resolution mass data and is suitable for analyzing a wider range of molecules, including smaller conjugates. researchgate.net ESI involves creating charged droplets from the sample solution, which then desolvate to produce gas-phase ions.

Both MALDI-TOF and ESI-MS provide crucial evidence for the formation of the desired this compound derivative by verifying the molecular weight of the product.

Table 1: Expected Mass Changes Upon Conjugation with this compound (Illustrative)

Reactant (Example)Expected ReactionAdded Mass (this compound)Expected Product Mass
Molecule-N₃SPAAC~855 g/mol cenmed.comMass(Molecule) + ~855 g/mol
Molecule-(N₃)₂SPAAC (double)~855 g/mol cenmed.comMass(Molecule) + ~855 g/mol

Note: The exact mass increase depends on the specific derivative formed and the reaction stoichiometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is essential for elucidating the detailed structure of this compound derivatives and confirming the formation of the triazole linkage characteristic of the SPAAC reaction. synhet.comresearchgate.netresearchgate.netnih.govrsc.orgresearchgate.net NMR provides information about the chemical environment of hydrogen and carbon atoms within a molecule, allowing for the identification of specific functional groups and their connectivity.

For this compound derivatives, ¹H NMR can be used to:

Confirm the presence of DBCO moieties: Characteristic proton signals from the aromatic rings and the cyclooctyne (B158145) ring of the DBCO group are typically observed in the aromatic and aliphatic regions of the ¹H NMR spectrum, respectively. researchgate.net

Verify the presence of the PEG5 linker: The repeating ethylene (B1197577) glycol units of the PEG chain give rise to strong, characteristic signals, usually around 3.6 ppm in ¹H NMR spectra recorded in deuterated solvents like CDCl₃ or D₂O. researchgate.netrsc.org The integration of these signals can help determine the number of PEG units.

Confirm the formation of the triazole ring: The SPAAC reaction between a DBCO alkyne and an azide forms a 1,2,3-triazole ring. Protons on the triazole ring typically give rise to distinct signals in the ¹H NMR spectrum, often in the region of 7-8 ppm, although the exact chemical shift can be influenced by neighboring groups. The appearance of these new signals and the disappearance of signals corresponding to the terminal alkyne protons (if applicable in the azide reactant) provide strong evidence for successful click chemistry.

Quantitative ¹H NMR can also be used to determine the degree of conjugation by comparing the integration of signals from the conjugated molecule (e.g., a protein or peptide) to the integration of signals from the this compound moiety or the newly formed triazole ring.

Studies characterizing DBCO-modified PEG precursors and conjugates have successfully used ¹H NMR to confirm their structures, identifying peaks corresponding to the aromatic and cyclooctyne protons of DBCO and the methylene (B1212753) protons of the PEG chain. researchgate.netrsc.org The presence of characteristic signals and their integration patterns in the NMR spectra of the purified product provide definitive proof of the chemical structure.

UV-Vis Spectrophotometry for Reaction Monitoring

UV-Vis spectrophotometry is a useful technique for monitoring the progress of reactions involving molecules with characteristic chromophores that absorb light in the ultraviolet or visible regions of the spectrum. nih.govnih.govresearchgate.netru.nlresearchgate.netacs.org While the PEG linker itself does not have significant UV-Vis absorption, the DBCO moiety contains aromatic rings and the strained alkyne, which contribute to its UV absorption profile.

This compound and its derivatives typically exhibit characteristic absorption bands in the UV region. Monitoring changes in the absorbance at specific wavelengths over time can provide insights into the reaction kinetics and determine the endpoint of the conjugation reaction with an azide-containing molecule.

For reactions involving DBCO and azides, changes in the UV-Vis spectrum can be observed as the reactants are consumed and the triazole product is formed. The DBCO moiety itself has UV absorption that can be monitored. researchgate.net The disappearance of absorbance peaks corresponding to the DBCO reactant and/or the appearance of new peaks associated with the triazole product can be tracked to follow the reaction progress.

UV-Vis spectroscopy has been successfully used to study the kinetics of strain-promoted azide-alkyne cycloadditions. nih.govresearchgate.netru.nl By monitoring the decay in absorbance of a reactant or the increase in absorbance of a product at a specific wavelength, the reaction rate can be determined. For instance, the ligation of peptides with PEG-functionalized DBCO has been monitored by UV-Vis spectroscopy by observing the absorbance decay at 308 nm. researchgate.net

While UV-Vis spectrophotometry might not provide detailed structural information like NMR or definitive mass confirmation like MS, it offers a convenient and often real-time method for monitoring the progress and completion of conjugation reactions involving this compound.

Table 2: Spectroscopic Techniques for Characterization

TechniqueInformation ProvidedApplication for this compound Derivatives
Mass SpectrometryMolecular Weight, Presence of ComponentsConfirming Conjugation, Determining Number of Attached Moieties
NMR SpectroscopyStructural Details, Functional GroupsElucidating Structure, Confirming Triazole Formation, Degree of Conjugation
UV-Vis SpectrometryAbsorbance Profile, Concentration ChangesMonitoring Reaction Progress, Determining Reaction Kinetics

Applications of Dbco Peg5 Dbco in Advanced Bioconjugation and Chemical Biology

Site-Specific Protein and Peptide Modification

Dbco-peg5-dbco plays a role in site-specific protein and peptide modification by serving as a linker between two azide-modified protein or peptide entities. While many studies in this area utilize heterobifunctional DBCO-PEG linkers (such as DBCO-PEG-NHS ester) to attach a single DBCO moiety to a protein via reaction with lysine (B10760008) residues or other nucleophilic groups aatbio.combiosynth.comacs.orgnih.govmdpi.comencapsula.comprotocols.io, this compound enables the creation of protein-protein or protein-peptide conjugates by reacting with azide (B81097) groups previously introduced onto specific sites of two different protein or peptide molecules. This approach leverages the high specificity of the SPAAC reaction and the benefits of the PEG5 spacer for creating well-defined conjugates.

Conjugation to Antibodies for Enhanced Functionality

The conjugation of molecules to antibodies is critical for developing targeted therapeutics, diagnostics, and research tools. This compound can be used to link two azide-modified antibodies or an azide-modified antibody to another azide-modified molecule (such as a drug, a label, or a nanoparticle). Research using related DBCO-PEG5 linkers, like DBCO-PEG5-NHS ester, demonstrates the feasibility of functionalizing antibodies with DBCO groups, typically via lysine residues lifetein.comacs.orgnih.govmdpi.comprotocols.io. For instance, studies have shown that conjugating DBCO-PEG5-NHS to antibodies allows subsequent reaction with azide-modified oligonucleotides for applications like multiplex protein detection acs.org. The inclusion of the PEG5 linker in antibody conjugation has been shown to increase water solubility and introduce a spacer, alleviating steric effects lifetein.comacs.org. While these examples use a heterobifunctional linker to introduce a single DBCO, this compound's homobifunctional nature allows for the creation of antibody-antibody conjugates or the attachment of an azide-modified antibody to another azide-modified entity, forming a bridge via the PEG5 spacer. The efficiency of DBCO-azide click chemistry with antibodies has been evaluated, showing successful conjugation and retention of antibody function nih.govresearchgate.netrsc.org. The presence of a PEG linker has been observed to enhance reaction rates in antibody conjugation researchgate.net.

Functionalization of Enzymes and Receptors

Similar to antibodies, enzymes and receptors can be modified with azide groups and then linked together or to other azide-containing molecules using this compound. Studies involving the functionalization of proteins, including enzymes and receptors, with DBCO-PEG linkers highlight the potential for creating complex bioconjugates mdpi.commpg.de. For example, Protein A has been conjugated with a DBCO-PEG5 linker via lysine residues for immobilization on azide-functionalized membranes, demonstrating the compatibility of the chemistry with protein function mdpi.com. The ability of DBCO-PEG linkers to react efficiently with azide-modified proteins under mild conditions makes this compound suitable for constructing enzyme-enzyme, receptor-receptor, or enzyme/receptor-molecule conjugates, preserving the biological activity of the modified biomolecules lifetein.commpg.de.

Oligonucleotide and Nucleic Acid Labeling Strategies

This compound is valuable in oligonucleotide and nucleic acid labeling and conjugation strategies, particularly for creating oligonucleotide-oligonucleotide conjugates or linking azide-modified nucleic acids to other azide-modified biomolecules or surfaces. Azide-modified oligonucleotides are commonly synthesized and can readily undergo SPAAC with DBCO-containing molecules lifetein.comacs.orgnih.gov. Studies have demonstrated the conjugation of azide-modified oligonucleotides to antibodies functionalized with DBCO-PEG5-NHS ester for applications like multiplex protein detection acs.org. This showcases the robust nature of the DBCO-azide reaction with nucleic acids. This compound, with its two DBCO handles, allows for the creation of dimeric oligonucleotide structures or the attachment of azide-modified DNA or RNA to other azide-presenting entities, offering a flexible tool for constructing complex nucleic acid architectures for various research purposes, including nanotechnology and molecular diagnostics nih.gov.

Carbohydrate and Glycan Engineering through this compound Chemistry

Glycans and carbohydrates on cell surfaces or as isolated molecules can be metabolically or chemically modified to introduce azide groups, making them targets for conjugation with this compound. This enables the linking of two azide-modified carbohydrate structures or the attachment of azide-modified glycans to other azide-containing molecules. Metabolic labeling with azido (B1232118) sugars is a common technique to introduce azide functionalities onto cell surface glycans nih.gov. Subsequent reaction with DBCO-conjugated molecules allows for labeling or modifying the cell surface. While studies often use monovalent DBCO probes for detection or functionalization nih.gov, this compound could be employed to crosslink azide-modified glycans on a single cell surface or to link glycans on different cells, facilitating studies of cell-cell interactions or creating novel glyco-engineered materials. The biocompatibility of the SPAAC reaction is particularly advantageous for working with sensitive carbohydrate structures and live cells aatbio.com.

Lipid Membrane and Cell Surface Functionalization

This compound can be utilized for functionalizing lipid membranes and cell surfaces that have been modified to display azide groups. Lipids containing azide moieties can be incorporated into lipid bilayers, either in liposomes or cell membranes nih.govbiorxiv.org. These azide-functionalized membranes can then react with this compound, allowing for the bridging of azide groups within the same membrane (potentially affecting membrane fluidity or creating domains) or linking two separate azide-modified membrane structures or cells. Research has shown the successful incorporation of DBCO-lipids into lipid nanoparticles for targeted delivery to azide-labeled cells via click chemistry nih.gov. Additionally, liposomes have been functionalized with DBCO groups to react with azide-modified antibodies for targeted delivery rsc.orgresearchgate.net. This compound could extend these applications by enabling the creation of larger membrane assemblies or facilitating cell-cell conjugation through the formation of stable triazole linkages between azide-modified lipids or cell surface components nih.govbiorxiv.org. The PEG5 spacer helps maintain the flexibility and accessibility of the DBCO groups on the membrane surface rsc.org.

Dbco Peg5 Dbco in the Development of Advanced Therapeutic Modalities

Design and Synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing Dbco-peg5-dbco Linkers

PROTACs are heterobifunctional molecules designed to induce targeted protein degradation. They consist of a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two medchemexpress.commedchemexpress.com. The linker plays a crucial role in PROTAC function, influencing the formation of the ternary complex between the E3 ligase, the PROTAC, and the target protein, thereby affecting the efficiency of target protein ubiquitination and subsequent degradation medchemexpress.com. This compound can serve as a PEG-based linker in the synthesis of PROTACs medchemexpress.commedchemexpress.com.

Linker Design Considerations for E3 Ubiquitin Ligase and Target Protein Recruitment

The design of the linker in a PROTAC is critical for bringing the target protein and the E3 ubiquitin ligase into close proximity to facilitate ubiquitination medchemexpress.com. The linker's type, length, and the position of attachment to the ligands can significantly impact the formation of the ternary complex medchemexpress.com. This compound, with its PEG chain, offers flexibility and can enhance the solubility of the PROTAC molecule axispharm.comcd-bioparticles.net. The two terminal DBCO groups allow for conjugation to azide-functionalized ligands via copper-free click chemistry.

Strategies for Optimizing PROTAC Mediated Protein Degradation

Optimizing PROTAC-mediated protein degradation involves careful consideration of the linker's properties. The length and flexibility provided by the PEG5 unit in this compound can influence the conformational space of the PROTAC and its ability to effectively bridge the target protein and the E3 ligase. While specific detailed research findings on optimizing degradation using this compound alone were not extensively detailed in the search results, the general principles of linker optimization in PROTAC design, which include varying linker length and composition, would apply medchemexpress.com. The click chemistry compatibility of this compound allows for modular synthesis and rapid screening of different ligand combinations and attachment points.

Fabrication of Antibody-Drug Conjugates (ADCs) through this compound Linkage

Antibody-Drug Conjugates (ADCs) are complex therapeutic molecules that combine the targeting specificity of an antibody with the cytotoxic potency of a small molecule drug. A linker is essential for connecting the drug payload to the antibody. This compound can be utilized as a crosslinker in the fabrication of ADCs axispharm.com. The DBCO groups allow for conjugation to azide-modified antibodies or drug payloads, forming stable linkages axispharm.com.

Site-Specific Drug Payload Attachment to Antibodies

Site-specific conjugation is a key strategy in ADC development to achieve a homogeneous product with a defined drug-to-antibody ratio (DAR) and improved therapeutic index. This compound's homobifunctional nature allows for its use in strategies that enable site-specific attachment. For instance, if either the antibody or the drug payload is modified with azide (B81097) groups at specific sites, this compound can bridge them through copper-free click chemistry, leading to a more controlled conjugation compared to traditional random conjugation methods. This increases selectivity and stability axispharm.com.

Development of Targeted Delivery Systems Employing this compound

This compound is mainly used in drug delivery systems axispharm.com. Its ability to react with azide-tagged biomolecules in copper-free click reactions makes it suitable for functionalizing various carriers used in targeted delivery axispharm.com. The hydrophilic PEG5 spacer enhances water solubility and can improve the pharmacokinetic properties of the delivery system axispharm.comcd-bioparticles.net.

Functionalization of Nanoparticles and Liposomal Carriers

This compound can be used to functionalize the surface of nanoparticles and liposomal carriers axispharm.com. By incorporating azide groups onto the surface of these carriers, this compound can be attached via click chemistry axispharm.com. This functionalization allows for the subsequent conjugation of targeting ligands, such as peptides or antibodies, that have been modified with azide groups. This approach enables the creation of targeted delivery systems that can selectively accumulate at desired sites in the body, potentially increasing therapeutic efficacy and reducing off-target effects axispharm.com. For example, this compound has been used in the preparation of targeted nanoparticles for brain delivery by conjugating a targeting peptide (KS-487) to azide-modified components nih.govresearchgate.net. It has also been explored in linking proteins to constructs for potential anti-cancer applications umn.edu.

Enhancing Specificity and Pharmacokinetic Profiles of Therapeutic Agents

The strategic incorporation of chemical linkers plays a pivotal role in the development of advanced therapeutic modalities such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). This compound, a bifunctional linker incorporating a polyethylene (B3416737) glycol (PEG) chain with five ethylene (B1197577) glycol units and two dibenzocyclooctyne (DBCO) moieties, is utilized in this context to enhance both the specificity and pharmacokinetic profiles of conjugated therapeutic agents medchemexpress.combroadpharm.com. The design of such linkers is critical as they must ensure stability in circulation while enabling targeted delivery and release of the therapeutic payload at the desired site biochempeg.com.

The PEG5 spacer within the this compound linker contributes significantly to improving the pharmacokinetic properties of conjugated molecules. PEGylation, the process of attaching PEG chains, is a well-established strategy to enhance the solubility and stability of therapeutic agents in aqueous media chemimpex.comaxispharm.com. This increased solubility is particularly beneficial for hydrophobic drug payloads often used in ADCs iris-biotech.de. Furthermore, the hydrophilic nature of PEG creates a hydration shell around the conjugate, which can reduce non-specific interactions with biological components, minimize aggregation, and potentially lower immunogenicity biochempeg.commdpi.com. The "stealth effect" conferred by PEGylation leads to reduced uptake by the reticuloendothelial system, resulting in extended circulation half-life and improved systemic exposure of the therapeutic agent biochempeg.commdpi.com. Optimizing the length of the PEG chain, such as the PEG5 unit in this linker, is crucial for achieving optimal stealth properties and circulation time mdpi.com.

The DBCO functionalities on either end of the PEG5 spacer enable efficient and specific bioconjugation through strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry medchemexpress.combroadpharm.comaxispharm.com. This bioorthogonal reaction allows for the selective coupling of the this compound linker to molecules containing azide groups under mild physiological conditions, which is essential for preserving the activity of sensitive biomolecules like antibodies or peptides axispharm.comacs.org. The bifunctional nature of this compound allows it to bridge two azide-containing molecules or to serve as a building block in more complex architectures, such as linking a targeting moiety to a therapeutic payload or facilitating the formation of dimeric structures researchgate.net. This site-specific conjugation capability is key to enhancing the specificity of therapeutic agents, ensuring that the payload is directed to cells or tissues expressing a specific target, thereby minimizing off-target effects and reducing toxicity nih.gov.

In the context of ADCs, a DBCO-PEG linker (such as DBCO-PEG5-NHS ester, which contains a PEG5 spacer and a DBCO group) can be used to attach an azide-modified drug payload to an antibody, or vice versa, facilitating targeted delivery to antigen-expressing cancer cells acs.orgnih.govnih.gov. The PEG5 spacer in such linkers not only improves the solubility and pharmacokinetics of the ADC but also provides a flexible connection between the antibody and the drug, which can influence drug release and cellular internalization acs.org. Similarly, in PROTACs, this compound can serve as a linker connecting a ligand for an E3 ubiquitin ligase and a ligand for the target protein, enabling the formation of a ternary complex that leads to targeted protein degradation medchemexpress.com. The linker's properties, including the length and flexibility provided by the PEG5 unit, are critical for efficient target protein ubiquitination and degradation medchemexpress.com.

The combined features of the PEG5 spacer and the DBCO reactive groups in this compound and related DBCO-PEG5 linkers contribute to the development of therapeutic conjugates with improved specificity and favorable pharmacokinetic profiles. The PEG component enhances systemic circulation and solubility, while the DBCO groups enable precise, targeted conjugation via click chemistry.

Here is a summary of how DBCO-PEG5 linkers contribute to enhancing specificity and pharmacokinetic profiles:

FeatureContribution to SpecificityContribution to Pharmacokinetics
PEG5 Spacer Provides a flexible link for targeted binding acs.orgIncreases solubility and stability chemimpex.comaxispharm.com
Reduces non-specific interactions biochempeg.comExtends circulation half-life ("stealth effect") biochempeg.commdpi.com
Reduces aggregation and immunogenicity biochempeg.com
DBCO Moiety Enables site-specific conjugation via SPAAC broadpharm.comaxispharm.comAllows conjugation under mild, biocompatible conditions axispharm.com
Facilitates targeted delivery nih.govnih.gov

Contributions of Dbco Peg5 Dbco to Molecular Imaging and Diagnostic Research

Design of Fluorescent Probes and Imaging Agents utilizing Dbco-peg5-dbco Linkers

DBCO-PEG5 linkers are instrumental in the design and synthesis of fluorescent probes and imaging agents. These linkers enable the site-specific attachment of various labels, including fluorescent dyes and imaging moieties, to azide-functionalized biomolecules axispharm.com. This precise labeling is crucial for visualizing and studying biomolecular interactions and cellular processes axispharm.com. For instance, DBCO-PEG linkers have been used to create fluorescent probes that allow for the imaging of azide-labelled biomolecules through copper-free click chemistry medchemexpress.commedchemexpress.com. Researchers utilize DBCO-PEG5-NHS ester, a related compound containing the DBCO-PEG5 structure, to attach fluorescent dyes to biomolecules, facilitating visualization in cellular studies chemimpex.com. The conjugation of imaging agents to biological molecules or cells using DBCO-PEG linkers aids in tracking and visualizing these entities both in vivo and in vitro axispharm.com. Furthermore, DBCO-PEG5-NHS ester has been employed to functionalize nanoparticles, preparing them for subsequent conjugation with fluorescent dyes for imaging applications rsc.org.

Development of Biosensors and Diagnostic Assays with this compound Functionalization

The ability of DBCO-PEG5 linkers to form stable and precise conjugates is highly beneficial in the development of biosensors and diagnostic assays axispharm.com. These linkers are used to functionalize biomolecules or surfaces, which is essential for accurate detection and measurement in diagnostic platforms axispharm.com. A notable application involves the use of DBCO-PEG5-NHS ester to conjugate antibodies with azide-modified oligonucleotides. This strategy enables multiplex protein detection, highlighting the utility of DBCO-PEG5 functionalization in diagnostic assays researchgate.net. The incorporation of DBCO-PEG linkers in modifying material surfaces also contributes to the development of improved sensors and biointerfaces netascientific.com. Compounds like DOTA-PEG5-C6-DBCO, which feature both a PEG5 spacer and a DBCO group, can be utilized for imaging techniques relevant to diagnostics broadpharm.com.

Strategies for In Vitro and In Vivo Tracking of Biomolecules and Cellular Processes

DBCO-PEG5 linkers facilitate effective strategies for tracking biomolecules and cellular processes in both in vitro and in vivo settings. By enabling site-specific labeling, these linkers allow researchers to monitor the localization, movement, and interactions of biomolecules within complex biological systems axispharm.comnetascientific.com. The use of DBCO-PEG linkers for tagging biological molecules and cells is a key approach for their visualization and tracking in living systems axispharm.com. Specifically, DBCO-PEG5-NHS ester is employed for the selective labeling and subsequent tracking of biomolecules netascientific.com. Azide-alkyne click crosslinkers, including those incorporating the DBCO-PEG structure, are widely used tools for tracking cellular processes scbt.com. The copper-free nature of the click reaction mediated by DBCO is particularly advantageous for these tracking studies, as it allows for labeling in live cells and in vivo without the toxicity associated with copper catalysts .

Integration of Dbco Peg5 Dbco into Materials Science and Polymer Chemistry

Synthesis of Functional Polymers and Polymeric Scaffolds via Dbco-peg5-dbco Reactions

This compound is employed as a crosslinker or building block in the synthesis of functional polymers and polymeric scaffolds. Its bifunctional nature allows for the creation of crosslinked networks or the incorporation of the PEGylated DBCO moiety into polymer chains. This is often achieved by reacting this compound with azide-functionalized monomers or polymers through SPAAC click chemistry conju-probe.comaxispharm.combiochempeg.com. This approach is highly efficient and occurs under mild conditions, making it suitable for creating complex polymer architectures nih.gov.

For instance, multi-arm PEG functionalized with cyclooctyne (B158145) groups, such as 8-Arm PEG-DBCO, can be reacted with azide-bearing proteins or PEG-azide crosslinkers to form hydrogels decorated with intact proteins alfa-chemistry.com. Similarly, DBCO-modified tetra-arm PEG has been used in SPAAC reactions with azide-modified macromolecules to create hydrogels nih.gov.

Engineering of Stimulus-Responsive Polymeric Materials

The incorporation of this compound into polymers can contribute to the development of stimulus-responsive materials. While the this compound molecule itself does not typically confer stimulus responsiveness, it serves as a crucial linker for attaching functional moieties that are stimulus-responsive to a polymer backbone or network. Click chemistry, including SPAAC utilizing DBCO compounds, is a powerful method for the post-polymerization modification of polymers to introduce such functionalities nih.gov.

Stimulus-responsive polymers can change their properties (e.g., solubility, shape, or swelling) in response to external cues like temperature, pH, or light keio.ac.jpbiochempeg.com. By using this compound to conjugate azide-tagged stimulus-responsive molecules or polymer blocks onto a base polymer, researchers can engineer materials that exhibit tailored responses to specific stimuli. For example, photodegradable hydrogels have been produced using SPAAC between DBCO-modified PEG and azide-nitrobenzile modified PEG, where the nitrobenzyl group provides light-induced cleavage nih.gov.

Hydrogel Engineering for Biomedical Applications

This compound is frequently utilized in the engineering of hydrogels, particularly for biomedical applications. Hydrogels are three-dimensional networks of hydrophilic polymers that can absorb large amounts of water, making them suitable for various biological uses, including tissue engineering and drug delivery biochempeg.com. The ability of this compound to participate in biocompatible copper-free click chemistry under physiological conditions is highly advantageous for creating hydrogels for these applications conju-probe.comaxispharm.combiochempeg.com.

Hydrogels can be formed by crosslinking multi-functional polymers. This compound, with its two DBCO groups, can act as a crosslinker between azide-functionalized polymer chains. This approach allows for control over the hydrogel's properties, such as gelation time and mechanical strength rsc.org. For example, hyaluronic acid hydrogels have been created using copper-free click chemistry between HA-PEG-DBCO and multi-arm PEG azide (B81097) rsc.org. Similarly, dendrimer hydrogels have been developed by crosslinking DBCO-functionalized dendrimers with polyethylene (B3416737) glycol bisazide (PEG-BA) via SPAAC nih.gov.

Creation of Biofunctional 3D Networks

A key application of this compound in hydrogel engineering is the creation of biofunctional 3D networks. This involves incorporating biomolecules, such as peptides, proteins, or growth factors, into the hydrogel structure to impart specific biological functions. The bioorthogonal nature of the SPAAC reaction allows for the conjugation of azide-tagged biomolecules to the DBCO groups within the hydrogel network without compromising their bioactivity conju-probe.comaxispharm.combiochempeg.com.

This enables the creation of hydrogels that can mimic the extracellular matrix, support cell survival, and guide cell behavior rsc.orgtamu.edu. For instance, hydrogels have been functionalized with cell-adhesive motifs like the RGD peptide using click chemistry to enhance cell adhesion nih.gov. Proteins can also be immobilized within hydrogel networks using SPAAC, allowing for controlled presentation and release alfa-chemistry.com. This is crucial for applications like tissue engineering, where the 3D environment and the presence of specific biomolecules are critical for cell growth and differentiation rsc.orgtamu.edu.

Fabrication of Smart Biointerfaces and Modified Surfaces

This compound is also instrumental in fabricating smart biointerfaces and modified surfaces. By functionalizing surfaces with DBCO groups, either directly or through a PEGylated linker, azide-containing biomolecules or polymers can be precisely immobilized using SPAAC click chemistry conju-probe.comaxispharm.combiochempeg.com. This allows for the creation of surfaces with tailored properties for specific biological interactions.

The hydrophilic PEG spacer in this compound helps to reduce non-specific protein adsorption and cell adhesion, creating a "stealth" surface that minimizes unwanted interactions keio.ac.jpaatbio.com. Subsequent click reaction with azide-tagged biomolecules allows for the specific immobilization of desired ligands, creating a biointerface that selectively interacts with biological systems aatbio.commdpi.com. This is valuable for applications ranging from biosensors and diagnostic devices to cell culture substrates and implants nih.govfrontiersin.org. For example, regenerated cellulose (B213188) membranes have been modified with azide groups and then clicked with DBCO-PEG5-conjugated Protein A for use as membrane adsorbers mdpi.com.

Nanopatterning of Bioligands for Cellular Interactions

This compound plays a role in the nanopatterning of bioligands on surfaces to control cellular interactions. Nanopatterning involves arranging biomolecules in precise patterns at the nanoscale, which can significantly influence cell adhesion, migration, and differentiation researchgate.net. Click chemistry, including the use of DBCO, provides a versatile method for achieving such spatial control aatbio.comresearchgate.net.

By creating surfaces functionalized with DBCO or azide groups, and then using techniques like dip-pen nanolithography or DNA-origami-assisted stamping to deliver complementary azide- or DBCO-tagged bioligands in defined patterns, researchers can create surfaces with nanoscale control over the presentation of biological cues aatbio.comresearchgate.net. This compound can be used as a linker to attach the DBCO moiety to the surface or to the bioligand, facilitating the click reaction that forms the patterned biointerface. This allows for the study of how the spatial arrangement of bioligands at the nanoscale affects cellular responses researchgate.net.

Emerging Research Frontiers and Future Directions for Dbco Peg5 Dbco Chemistry

Advancements in Catalyst-Free Bioconjugation Methodologies

The cornerstone of Dbco-peg5-dbco's utility lies in its participation in catalyst-free "click chemistry." This approach circumvents the cytotoxicity associated with copper catalysts used in conventional click chemistry, making it ideal for in vivo applications. biochempeg.cominterchim.fraxispharm.com The dibenzocyclooctyne (DBCO) groups at either end of the molecule react specifically and efficiently with azide-functionalized molecules under mild, aqueous conditions. interchim.frconju-probe.cominterchim.fr

Recent advancements in this field have focused on several key areas:

Reaction Kinetics and Efficiency: While SPAAC is inherently fast, research continues to explore modifications to the DBCO core to further enhance reaction rates. This is particularly crucial for applications involving very low concentrations of biomolecules.

Bioorthogonality: The DBCO-azide reaction is highly bioorthogonal, meaning it does not interfere with native biological processes. aatbio.com Ongoing research aims to expand the toolbox of bioorthogonal reactions, with this compound serving as a platform for developing more complex and multiplexed labeling strategies.

Green Chemistry Principles: SPAAC aligns well with the principles of green chemistry due to its high atom economy, catalyst-free nature, and ease of purification. baseclick.eu Future developments will likely emphasize the use of environmentally benign solvents and scalable, waste-minimizing synthetic routes for this compound and its derivatives.

The table below summarizes the key advantages of catalyst-free bioconjugation using this compound.

FeatureDescriptionReference
Biocompatibility The absence of a cytotoxic copper catalyst makes it suitable for use in living cells and organisms. biochempeg.cominterchim.fraxispharm.com
Mild Reaction Conditions Reactions can be performed in aqueous buffers at physiological temperature and pH. interchim.frinterchim.fr
High Efficiency and Specificity The reaction between DBCO and azide (B81097) is rapid and highly selective, forming a stable triazole linkage with almost quantitative yields. interchim.frconju-probe.com
Bioorthogonality DBCO and azide groups do not react with other functional groups commonly found in biological systems. aatbio.com

Exploration of this compound in Cell-Free Systems and Synthetic Biology

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for rapid protein engineering, prototyping, and production. nih.govnih.govmdpi.comfraunhofer.de These systems offer an open environment that allows for the direct manipulation and analysis of synthesized proteins. The bifunctional nature of this compound presents intriguing possibilities for applications within CFPS and the broader field of synthetic biology.

Potential applications of this compound in these areas include:

Protein Dimerization and Scaffolding: this compound can be used to crosslink two distinct azide-containing proteins synthesized in a CFPS system, enabling the rapid assembly of protein dimers or multi-protein complexes. This is valuable for studying protein-protein interactions and constructing novel enzymatic pathways.

Surface Immobilization: The two DBCO groups can be used to tether synthesized proteins to azide-functionalized surfaces, such as microarrays or beads. This facilitates the development of high-throughput screening assays and diagnostic platforms. nih.gov

Construction of Artificial Cellular Architectures: In synthetic biology, there is a growing interest in creating artificial cellular structures. This compound could be employed to crosslink azide-modified lipids or polymers to form stable vesicles or scaffolds, mimicking cellular compartments.

The open nature of CFPS systems makes them particularly amenable to the incorporation of non-canonical amino acids containing azide groups, which can then be specifically targeted by this compound for precise protein modification and assembly. fraunhofer.de

Rational Design of Next-Generation this compound Derivatives for Enhanced Performance

While this compound is a versatile linker, the rational design of next-generation derivatives is an active area of research aimed at tailoring its properties for specific applications. The modular nature of the molecule, consisting of two DBCO moieties and a PEG spacer, allows for independent modification of each component.

Key design considerations for next-generation derivatives include:

PEG Spacer Length and Composition: The length of the polyethylene (B3416737) glycol (PEG) chain can be varied to precisely control the distance between the two conjugated molecules. nih.gov Longer PEG chains can reduce steric hindrance, while shorter chains may be desirable for applications requiring close proximity. The composition of the spacer can also be altered to include cleavable linkages, allowing for the controlled release of conjugated molecules under specific conditions.

DBCO Moiety Modifications: Altering the structure of the dibenzocyclooctyne core can impact its reactivity, stability, and solubility. Researchers are exploring modifications to enhance reaction kinetics and improve stability in different chemical environments.

Heterobifunctional Linkers: While this compound is homobifunctional, a significant area of development is the synthesis of heterobifunctional linkers. These molecules would contain one DBCO group and a different reactive group, such as an NHS ester for reacting with amines or a maleimide (B117702) for reacting with thiols. interchim.fr This would expand the range of possible conjugation strategies. For instance, DBCO-PEG-NHS esters are already available for linking azide-containing molecules to proteins via their primary amines. aatbio.comvectorlabs.com

The following table provides examples of how modifications to the this compound structure can lead to enhanced performance.

ModificationDesired OutcomeExample Application
Varying PEG spacer lengthPrecise control over intermolecular distanceOptimizing Förster Resonance Energy Transfer (FRET) pairs
Introducing cleavable linkages in the spacerControlled release of cargoDrug delivery systems
Modifying the DBCO coreIncreased reaction kineticsLabeling of low-abundance biomolecules
Creating heterobifunctional derivativesOrthogonal conjugation to different functional groupsLinking proteins to surfaces or other biomolecules

Challenges and Opportunities in Scaling and Translating this compound Based Technologies

The successful translation of this compound-based technologies from the laboratory to industrial and clinical applications depends on overcoming several challenges and capitalizing on existing opportunities.

Challenges:

Scalable Synthesis: The multi-step synthesis of DBCO can be complex and costly. However, recent developments have demonstrated more efficient, multigram-scale synthesis of DBCO without the need for chromatography, which is a significant step towards reducing production costs. researchgate.net

Cost-Effectiveness: The cost of raw materials and the complexity of the synthesis can make this compound and its derivatives relatively expensive. Further optimization of synthetic routes is necessary to improve cost-effectiveness for large-scale applications.

Purification: The purification of bioconjugates formed using this compound can be challenging, particularly when dealing with complex biological mixtures. Developing more efficient and scalable purification methods is crucial.

Opportunities:

Growing Market for Bioconjugates: The demand for precisely engineered bioconjugates in areas such as antibody-drug conjugates (ADCs), diagnostics, and biomaterials is rapidly growing. baseclick.eu This provides a strong market driver for the commercialization of this compound-based technologies.

Versatility and Broad Applicability: The wide range of potential applications, from fundamental research to therapeutic development, ensures a continued interest in and demand for this versatile linker.

Availability of Commercial Reagents: A growing number of chemical suppliers now offer a variety of DBCO-PEG linkers, including this compound and its derivatives. axispharm.com This increased availability facilitates research and development in this area.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for Dbco-peg5-dbco-mediated conjugation with azide-containing biomolecules?

  • Methodological Answer :

  • Systematically vary pH (6.5–8.5), temperature (4–37°C), and molar ratios (1:1 to 1:5 this compound:azide) to determine kinetic efficiency.
  • Quantify conjugation yield using HPLC with UV detection (monitor DBCO loss at 309 nm) or SDS-PAGE for protein conjugates .
  • Include negative controls (e.g., reactions without azides) to confirm specificity .

Q. How does the PEG chain length in this compound influence conjugation efficiency and hydrodynamic radius?

  • Methodological Answer :

  • Compare this compound with PEG variants (e.g., PEG3, PEG8) using dynamic light scattering (DLS) for hydrodynamic radius and surface plasmon resonance (SPR) for binding kinetics.
  • Use size-exclusion chromatography (SEC) to assess aggregation propensity, which correlates with PEG length .

Q. What analytical techniques are most effective for characterizing this compound purity and confirming successful bioconjugation?

  • Methodological Answer :

  • Employ reverse-phase HPLC with mass spectrometry (LC-MS) to verify molecular weight and purity (>95%).
  • For conjugation validation, use MALDI-TOF for small molecules or Western blotting with anti-PEG antibodies for proteins .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding this compound stability under different pH conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (pH 5.0–9.0, 40°C) with periodic sampling. Analyze degradation products via LC-MS and compare with synthetic standards.
  • Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions. Use differential scanning calorimetry (DSC) to identify pH-dependent phase transitions .

Q. What factorial design approaches are appropriate for optimizing this compound-based nanoparticle assembly?

  • Methodological Answer :

  • Use a 2^k factorial design to test variables: this compound concentration, solvent polarity (e.g., DMSO vs. aqueous buffer), and stirring rate.
  • Measure nanoparticle size (DLS), polydispersity index (PDI), and encapsulation efficiency (UV-Vis). Apply response surface methodology (RSM) to identify interactions between factors .

Q. How does this compound's heterobifunctionality impact in vivo pharmacokinetics compared to monofunctional counterparts?

  • Methodological Answer :

  • Radiolabel this compound (e.g., with ^125I) and compare biodistribution in murine models against monofunctional DBCO-PEG using gamma counting.
  • Perform compartmental modeling to calculate clearance rates and tissue-specific uptake. Validate with ex vivo fluorescence imaging if fluorescent tags are used .

Methodological Frameworks for Rigorous Inquiry

  • Contradiction Analysis : Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure stability studies, e.g., "In PBS (pH 7.4) vs. acidic buffers (pH 5.0), how does this compound stability (O) change over 72 hours (T)?" .
  • Experimental Design : Use RSM for multifactorial optimization, reducing trial counts while maximizing data resolution .

Data Presentation Guidelines

  • Tables : Include kinetic parameters (e.g., k_obs for conjugation) and stability half-lives under varying conditions.
  • Figures : Use SEC chromatograms overlays or heatmaps for factorial design outcomes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.